molecular formula C19H14O B8680425 3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one CAS No. 42299-50-3

3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one

Cat. No.: B8680425
CAS No.: 42299-50-3
M. Wt: 258.3 g/mol
InChI Key: PPOCACRLAHOHAW-ACCUITESSA-N
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Description

3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one is a chalcone derivative that serves as a versatile scaffold in multidisciplinary research. This compound features an α,β-unsaturated carbonyl system, which is central to its biological and photophysical activities . In biomedical research, it demonstrates promising anticancer properties. Recent studies show it induces early and late apoptosis and exhibits moderate inhibitory activity against the MDAMB-231 breast cancer cell line. Molecular docking and dynamics simulations indicate strong interactions with the progesterone receptor, suggesting a potential mechanism for its anticancer effects . Beyond its biological activity, this chalcone is valuable in materials science due to its significant nonlinear optical (NLO) properties. It demonstrates optimal one- and two-photon absorption characteristics, making it a candidate for applications in photonic devices, optical switching, and data storage . Its solvatochromic behavior, resulting from an intramolecular charge transfer mechanism, is useful for studying photophysics in different solvent environments . The compound is synthesized via Claisen-Schmidt condensation and is characterized by techniques including FT-IR, NMR, and UV-Vis spectroscopy . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

42299-50-3

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

(E)-3-naphthalen-2-yl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C19H14O/c20-19(17-7-2-1-3-8-17)13-11-15-10-12-16-6-4-5-9-18(16)14-15/h1-14H/b13-11+

InChI Key

PPOCACRLAHOHAW-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Biological Activity

3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H14O\text{C}_{17}\text{H}_{14}\text{O}

This compound features a chalcone backbone, which is characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The structural features contribute significantly to its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcones, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • A study demonstrated that this compound induces apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels. The compound showed IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity against these malignancies .
Cell Line IC50 (µM) Pro-apoptotic Effect (%)
HG-30.17 - 2.6982 - 95
PGA-10.35 - 1.9787 - 97

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle progression, thereby inhibiting tumor growth.
  • ROS Modulation : Increased ROS levels have been correlated with enhanced apoptosis in treated cells .

Anti-inflammatory Properties

Chalcones are also known for their anti-inflammatory effects. Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Insights:

  • In vitro studies have shown that this compound reduces the expression of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial properties of chalcones have been extensively studied, and this compound is no exception. It has demonstrated effectiveness against various bacterial strains.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

Case Studies

Several case studies have explored the therapeutic potential of chalcone derivatives in clinical settings:

  • Chronic Lymphocytic Leukemia (CLL) : A study focused on the effects of various chalcone derivatives, including this compound, reported significant reductions in cell viability in CLL cell lines .
  • Inflammatory Diseases : Research has indicated that compounds similar to this chalcone can effectively reduce inflammation markers in animal models of arthritis .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one is C19H14O, with a molecular weight of 258.3 g/mol. Its structure features a naphthalene ring and a phenyl group connected by a propene moiety, which contributes to its reactivity and potential applications in various fields.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been noted to inhibit the proliferation of breast cancer cells by targeting specific molecular pathways involved in cell cycle regulation .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. Research suggests that the compound disrupts microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light when an electric current passes through it has been explored for use in display technologies .

Photovoltaic Cells

Research into the use of this compound in photovoltaic applications has shown that it can serve as an effective light-harvesting material due to its strong absorption properties in the visible spectrum .

Chemical Sensors

The compound is being investigated for its potential use in chemical sensors due to its ability to undergo specific reactions with target analytes. Its fluorescence properties can be utilized for detecting various substances in environmental monitoring and food safety applications .

Chromatographic Techniques

In analytical chemistry, this compound is employed as a standard or marker compound in chromatographic methods such as High Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures .

Case Studies

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity against breast cancer cellsInduces apoptosis via cell cycle regulation pathways .
Antimicrobial propertiesEffective against various bacteria and fungi; disrupts cell membranes .
Anti-inflammatory effectsInhibits pro-inflammatory cytokines production .
Material ScienceUsed in OLED technologyDemonstrates effective light emission properties .
Explored for photovoltaic applicationsStrong absorption in visible spectrum; potential for energy conversion .
Analytical ChemistryUtilized in chemical sensorsFluorescent properties aid in substance detection .
Employed as a standard in HPLCFacilitates analysis of complex mixtures .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chalcones with variations in aryl substituents exhibit distinct physicochemical and biological properties. Key structural analogues include:

Compound Name Substituents (R₁, R₂) Key Properties/Activities Reference
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one R₁ = 4-OCH₃, R₂ = H Enhanced stability at pH 5–7
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one R₁ = 4-Cl, R₂ = H Cytotoxic against tumor cell lines
3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one R₁ = 4-NO₂, R₂ = H High cytotoxicity (IC₅₀ < 10 µM)
1-(Naphthalen-3-yl)-3-phenylprop-2-en-1-one R₁ = H, R₂ = Naphthalen-3-yl BSA interaction via hydrophobic effects
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one R₁ = 5-Br-thiophene, R₂ = H Antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents enhance cytotoxicity, likely due to increased electrophilicity of the α,β-unsaturated system, facilitating Michael addition with biological nucleophiles .
  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) groups improve stability under physiological pH (5–7) but may reduce reactivity .
  • Aromatic Systems : Naphthalene derivatives (e.g., 3-(naphthalen-2-yl) vs. 3-(naphthalen-3-yl)) show distinct biointeractions. The 2-naphthyl isomer in the target compound may offer superior π-π stacking in protein binding compared to the 3-naphthyl analogue .
Electronic and Spectral Properties
  • Similar computational analyses for the naphthalen-2-yl derivative suggest enhanced conjugation due to the planar naphthalene system .
  • UV-Vis Spectra : Chalcones with extended aromatic systems (e.g., naphthalene) display bathochromic shifts (~350–400 nm) compared to phenyl analogues (~300–350 nm), correlating with increased π-conjugation .
Stability and Reactivity
  • pH and Thermal Stability: Chalcones with EDGs (e.g., 4-OCH₃) are stable at pH 5–7 and temperatures <30°C, whereas EWGs (e.g., NO₂) may accelerate degradation under acidic conditions .
  • Reactivity in Michael Additions : The naphthalen-2-yl group’s steric bulk may hinder nucleophilic attack at the β-carbon compared to smaller substituents (e.g., 4-Cl), as observed in reactions with thioamide nucleophiles .

Q & A

Q. What are the standard synthetic routes for 3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-acetylnaphthalene and benzaldehyde under basic conditions. Key steps include:

  • Dissolving reactants in ethanol or methanol with a base (e.g., KOH or NaOH) at reflux temperatures (~80°C) .
  • Monitoring reaction progress via TLC and isolating the product via acidification (HCl) and recrystallization from ethanol.
  • Optimization involves adjusting molar ratios (1:1.2 for ketone:aldehyde), solvent polarity, and reaction time to enhance yield (typically 60-80%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?

  • X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry and packing. SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.06 indicating high precision .
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry and conjugation. For example, α,β-unsaturated ketone protons appear as doublets at δ 7.5–8.0 ppm (J = 15–16 Hz) .
  • UV-Vis Spectroscopy: Conjugated π-system absorption bands (λ~300–350 nm) validate electronic transitions .

Q. How can computational methods validate experimental structural data?

  • Density Functional Theory (DFT): Compare calculated bond lengths/angles (e.g., B3LYP/6-31G* level) with XRD data to assess accuracy .
  • HOMO-LUMO Analysis: Predict electronic properties (e.g., energy gaps ~3–4 eV) and compare with experimental UV-Vis results .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data in electronic structure analysis?

  • Benchmarking: Use multiple DFT functionals (e.g., B3LYP, M06-2X) to minimize discrepancies in HOMO-LUMO gaps .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) in calculations to match experimental solvent-dependent UV-Vis spectra .
  • Error Analysis: Quantify deviations (e.g., RMSD < 0.05 Å for bond lengths) and adjust basis sets or grid sizes .

Q. How does steric hindrance influence photophysical properties in derivatives of this chalcone?

  • Substituent Engineering: Introduce bulky groups (e.g., 4-vinylbenzyl) at specific positions to alter π-conjugation and packing.
  • Fluorescence Tuning: Steric hindrance reduces intermolecular quenching, enhancing solid-state fluorescence quantum yield (e.g., from 5% to 20%) .
  • XRD Analysis: Compare crystal packing (e.g., herringbone vs. π-stacked arrangements) to correlate structure with emission properties .

Q. What methodologies assess biological activities like DNA binding or enzyme inhibition?

  • DNA Binding: Use UV-Vis titration or ethidium bromide displacement assays to calculate binding constants (e.g., Kb104K_b \sim 10^4 M1^{-1}) .
  • Urease Inhibition: Conduct enzyme kinetics (Michaelis-Menten plots) with IC50_{50} values typically in the µM range .
  • Antimicrobial Screening: Perform microdilution assays (MIC values) against bacterial/fungal strains, supported by molecular docking (e.g., AutoDock Vina) to predict target interactions .

Q. How are enantioselective epoxidation reactions catalyzed using this chalcone?

  • Catalytic Systems: Employ chiral squaramide-Rh(II) complexes or poly-L-leucine (PLL) catalysts in anhydrous solvents (e.g., THF) .
  • Epoxidation Protocol: React chalcone with tert-butyl hydroperoxide (TBHP) at 0–25°C, monitoring enantiomeric excess (ee) via chiral HPLC (>80% ee achievable) .
  • Catalyst Recycling: Recover PLL via filtration and reuse for ≥3 cycles with minimal activity loss .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder Modeling: Use SHELXL’s PART instruction to refine disordered naphthalene rings .
  • Twinned Data: Apply HKLF 5 mode in SHELXL for twin refinement, with BASF parameters adjusted iteratively .
  • Validation Tools: Employ WinGX’s PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .

Data Contradiction & Methodological Pitfalls

Q. How to address discrepancies in NMR chemical shifts between experimental and theoretical predictions?

  • Solvent Correction: Apply IEF-PCM in Gaussian calculations to account for solvent-induced shifts (e.g., CDCl3_3 vs. gas phase) .
  • Dynamic Effects: Include Boltzmann-weighted conformational ensembles in NMR predictions (e.g., using NMRshiftDB) .

Q. Why might catalytic enantioselectivity vary across derivatives, and how is this optimized?

  • Steric/Electronic Effects: Modify substituents on the naphthalene ring to alter transition-state interactions.
  • High-Throughput Screening: Test diverse catalysts (e.g., Jacobsen’s salen complexes) and solvents (e.g., dichloromethane vs. toluene) .

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